
N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorophenyl and hydroxybenzene groups could potentially result in interesting electronic and steric effects .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the hydroxy group could participate in a variety of reactions including oxidation and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the chlorophenyl group could potentially increase the compound’s lipophilicity, while the hydroxy group could contribute to its solubility in polar solvents .Scientific Research Applications
Adsorption and Removal of Environmental Pollutants
Graphene Oxide for Removing Chlorophenols : Graphene oxide has been investigated for its effectiveness in adsorbing chlorophenols from water, driven by hydrophobic effects, hydrogen bonding, and π-π interactions. This research provides insights into the mechanisms of removing environmental pollutants using advanced materials (Wei et al., 2019).
Bituminous Shale in Water Treatment : Acid-activated bituminous shale has been studied for its potential to remove chlorophenols from water, highlighting its use as an economical and effective adsorbent for water purification processes (Tütem et al., 1998).
Degradation of Organic Pollutants
- Electrochemical Methods for Degradation : Various electrochemical methods, including anodic oxidation and electro-Fenton processes, have been explored for the degradation of chlorophenols in water, providing pathways for environmental remediation efforts (Brillas et al., 1998).
Catalytic Oxidation Processes
- Lipophilic Catalysts for Alkylaromatics Oxidation : The development of lipophilic analogues of N-hydroxyphthalimide for the catalytic oxidation of alkylaromatics underlines the potential for industrial applications in synthesizing fine chemicals and pharmaceutical intermediates (Petroselli et al., 2014).
Nanotechnology in Agricultural Applications
- Nanoparticles for Fungicide Delivery : Research into solid lipid nanoparticles and polymeric nanocapsules for the sustained release of fungicides in agriculture demonstrates the potential for nanotechnology to improve the efficiency and environmental impact of crop protection strategies (Campos et al., 2015).
Future Directions
The study of compounds like “N-(2-chlorophenyl)-N’-hydroxybenzenecarboximidamide” could potentially lead to the discovery of new chemical reactions, synthetic methods, and biological activities. Future research could also focus on exploring the structure-activity relationships of this compound and its derivatives .
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-hydroxybenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-8-4-5-9-12(11)15-13(16-17)10-6-2-1-3-7-10/h1-9,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBSIEAYPWTOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2Cl)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2717126.png)
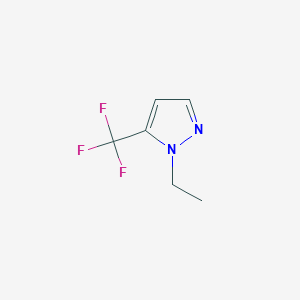
![2-(1-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2717129.png)
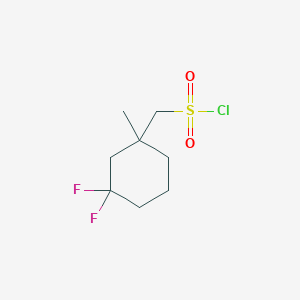


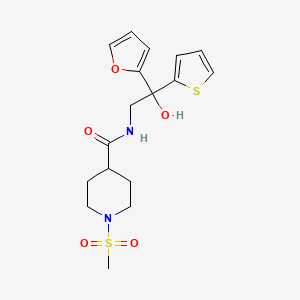
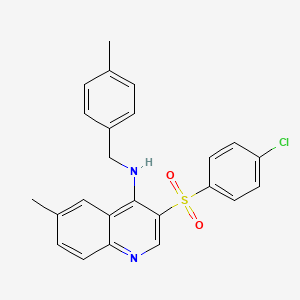
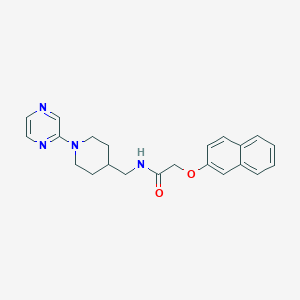
![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B2717140.png)

![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2717147.png)
![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2717148.png)
![3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2717149.png)